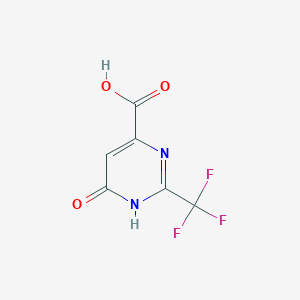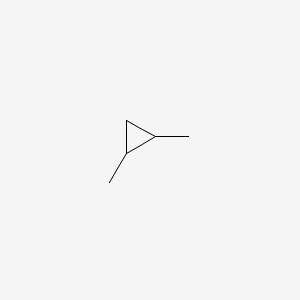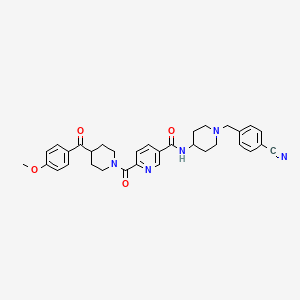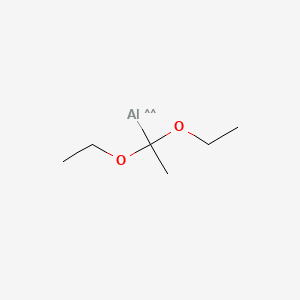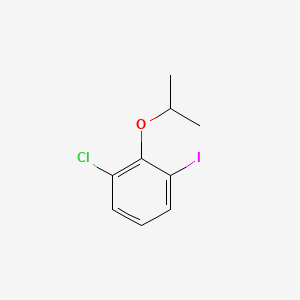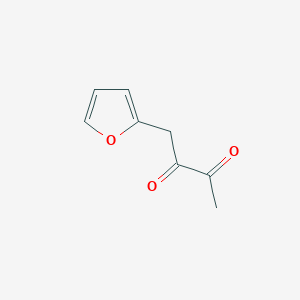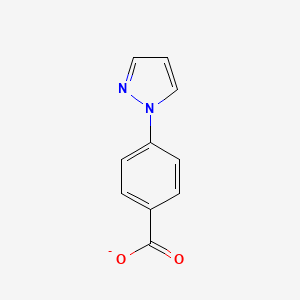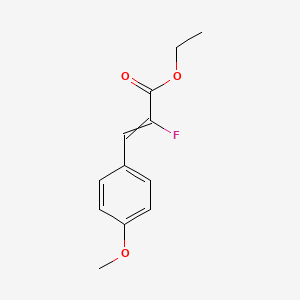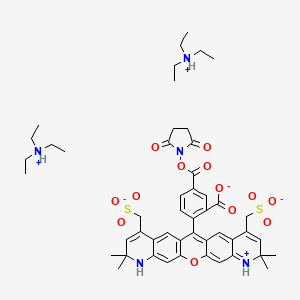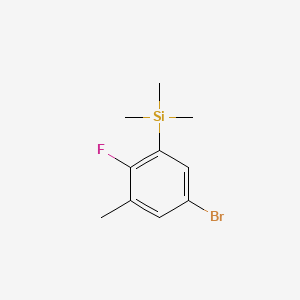
(5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14BrFSi. This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane typically involves the reaction of 5-bromo-2-fluoro-3-methylphenyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, where the trimethylsilyl group acts as a protecting group for the phenyl ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used. The reactions are performed under inert atmosphere conditions using solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds or other coupled products.
Oxidation and Reduction: The major products are phenols or dehalogenated phenyl derivatives.
Scientific Research Applications
(5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for selective reactions, making it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives can be used as probes or inhibitors in biochemical assays.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be used as lead compounds in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane depends on the specific reaction or application
Molecular Targets: The bromine and fluorine atoms can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate the activity of the targets and lead to biological effects.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways. Its effects on these pathways can result in changes in cellular function and behavior.
Comparison with Similar Compounds
(5-Bromo-2-fluoro-3-methylphenyl)trimethylsilane can be compared with other similar compounds, such as:
This compound: This compound has similar functional groups but different substituents on the phenyl ring.
(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)trimethylsilane: This compound has a trifluoromethyl group instead of a methyl group, which can influence its reactivity and properties.
(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane: This compound has a methoxy group instead of a methyl group, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14BrFSi |
|---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14BrFSi/c1-7-5-8(11)6-9(10(7)12)13(2,3)4/h5-6H,1-4H3 |
InChI Key |
GLPRKPOWOOUOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


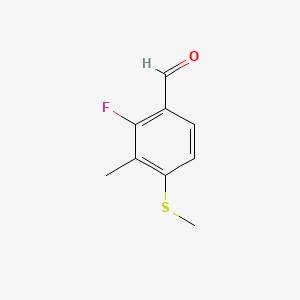

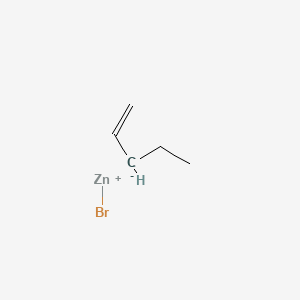
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
